

Application Note: Reconstitution of Lyophilized Terconazole-d4 Standard

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Compound of Interest

Compound Name: Terconazole-d4

Cat. No.: B15142694

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Terconazole is a broad-spectrum triazole antifungal agent used for the treatment of vulvovaginal candidiasis.[1] Its mechanism of action involves the inhibition of fungal cytochrome P-450, which disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane.[2][3] **Terconazole-d4** is a deuterium-labeled version of Terconazole, where four hydrogen atoms on the piperazine ring have been replaced with deuterium.[4] This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies, such as mass spectrometry-based assays, by allowing for precise measurement of the parent drug in complex biological matrices.[5]

Lyophilization, or freeze-drying, is a process used to enhance the stability and extend the shelf-life of chemical standards like **Terconazole-d4**. [6] This application note provides a detailed protocol for the proper reconstitution of lyophilized **Terconazole-d4** to ensure its integrity and concentration accuracy for use in research and drug development applications.

Applications

Deuterium-labeled standards are crucial in modern pharmaceutical analysis.[5] **Terconazole-d4** is primarily used as an internal standard in:

- Pharmacokinetic (PK) and toxicokinetic (TK) studies.

- Bioequivalence and bioavailability studies.
- Metabolism (ADME) studies.[5]
- Quantitative analysis of Terconazole in biological fluids (e.g., plasma, urine) and tissue samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical and Physical Properties

The properties of Terconazole are essential for determining the appropriate solvent and storage conditions.

Property	Value
Chemical Formula	C ₂₆ H ₂₇ D ₄ Cl ₂ N ₅ O ₃
Molecular Weight	536.5 g/mol (approx. 535.206 for specific isotope)[4]
Unlabeled CAS Number	67915-31-5[4][7]
Deuterated CAS Number	1398065-50-3[4]
Appearance	White to off-white crystalline solid or powder[7][8]
Melting Point	~126.3 °C[2][8]
Storage Temperature	-20°C for long-term stability[7]
Purity	Typically ≥98%[7]

Solubility Data

Proper solvent selection is critical for complete reconstitution. The following table summarizes the solubility of non-deuterated Terconazole, which is expected to be nearly identical for **Terconazole-d4**.

Solvent	Approximate Solubility	Notes
Dimethylformamide (DMF)	~5 mg/mL	Recommended as the initial solvent, especially for preparing aqueous solutions. [7]
Dimethyl Sulfoxide (DMSO)	~2 mg/mL	An alternative organic solvent. [7] [8]
Ethanol	~1 mg/mL	Soluble, but to a lesser extent than DMF or DMSO. [7]
Aqueous Buffers	Sparingly soluble	Direct reconstitution in aqueous buffers is not recommended. [7]
1:1 DMF:PBS (pH 7.2)	~0.5 mg/mL	For aqueous working solutions, first dissolve in DMF, then dilute with the buffer. Do not store aqueous solutions for more than one day. [7]

Experimental Protocols

1. Protocol for Reconstitution of **Terconazole-d4** Stock Solution (in Organic Solvent)

This protocol outlines the steps to reconstitute lyophilized **Terconazole-d4** to a precise concentration for use as a primary stock solution.

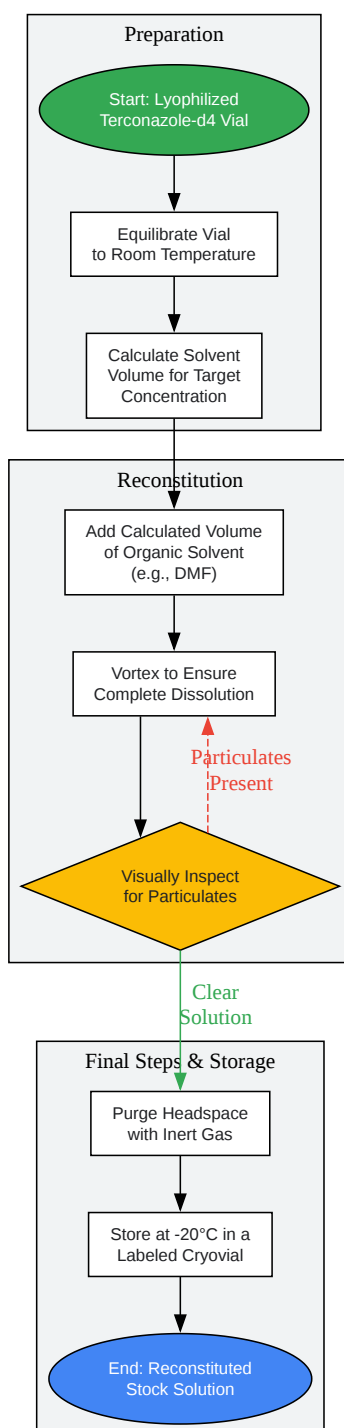
Materials and Equipment:

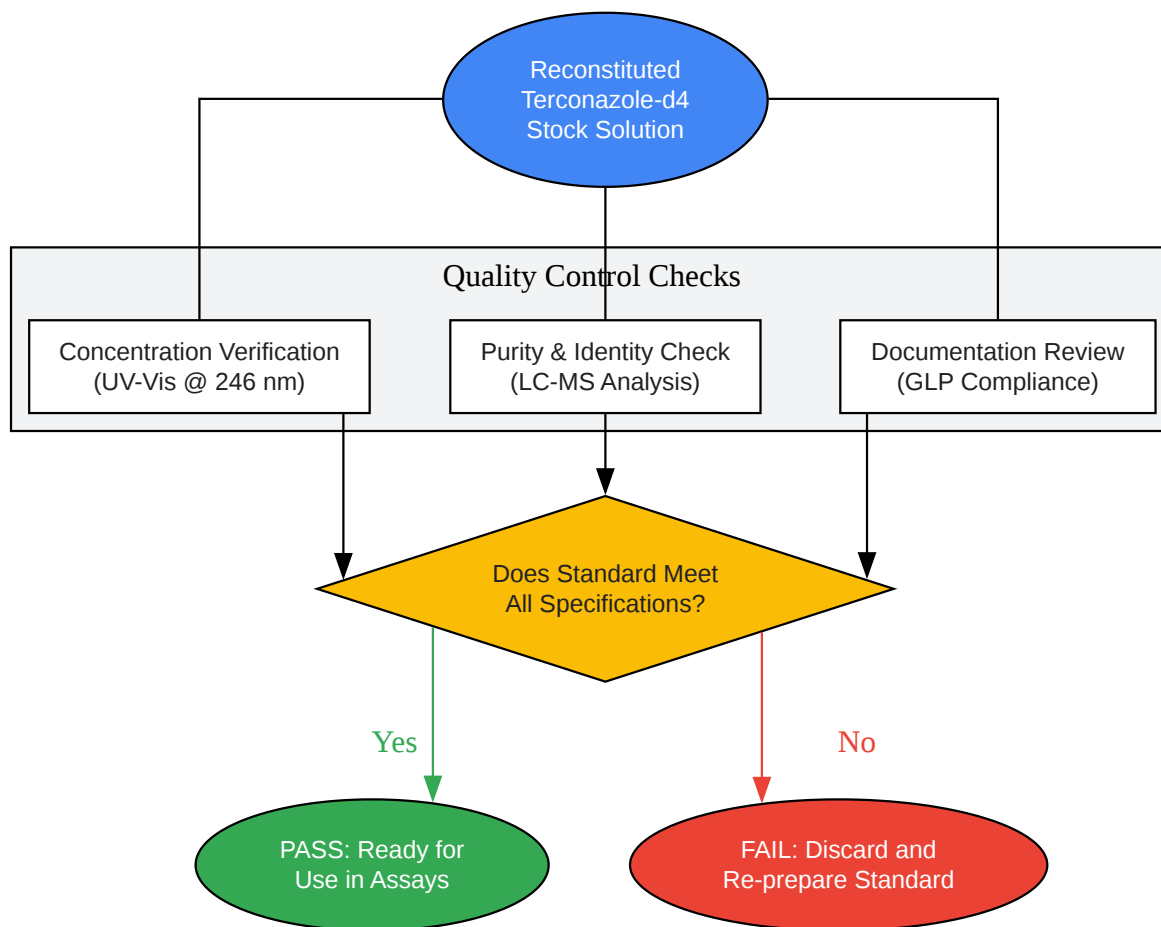
- Lyophilized **Terconazole-d4** vial
- Appropriate organic solvent (e.g., HPLC-grade DMF or DMSO)
- Calibrated volumetric flask (Class A)
- Calibrated positive displacement pipette or gas-tight syringe

- Vortex mixer
- Analytical balance (if starting from a pre-weighed solid)
- Inert gas (e.g., Argon or Nitrogen)
- Cryogenic storage vials

Methodology:

- **Equilibration:** Before opening, allow the vial of lyophilized **Terconazole-d4** to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture inside the cold vial, which can compromise the standard's integrity.[9]
- **Solvent Addition:** Carefully unseal the vial. Using a calibrated pipette or syringe, add the pre-calculated volume of the chosen organic solvent (e.g., DMF) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
- **Dissolution:** Reseal the vial and vortex gently for approximately 1-2 minutes until the lyophilized powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates.
- **Inert Gas Purge:** To enhance stability, gently purge the headspace of the vial with an inert gas like argon or nitrogen before sealing tightly.[7] This displaces oxygen and reduces the risk of oxidative degradation.
- **Labeling and Storage:** Clearly label the vial with the compound name, concentration, solvent, reconstitution date, and expiration date. Store the stock solution at -20°C or as recommended by the manufacturer.





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